molecular formula C12H21NSi B573940 Phenethyldimethyl(dimethylamino)silane CAS No. 181231-68-5

Phenethyldimethyl(dimethylamino)silane

Cat. No.: B573940
CAS No.: 181231-68-5
M. Wt: 207.392
InChI Key: CWXWPIUMYLZIME-UHFFFAOYSA-N
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Description

Phenethyldimethyl(dimethylamino)silane is a specialized organosilane compound of significant interest in the development and modification of advanced material interfaces. Its molecular structure features a dimethylamino silane group, which serves as a highly reactive site for the formation of covalent bonds with siliceous and other inorganic surfaces . This mechanism allows the compound to act as an efficient coupling agent, creating a stable, hydrophobic interphase between organic polymers and inorganic fillers, such as glass or ceramics . The incorporation of the phenethyl group provides a degree of hydrophobicity and flexibility, which can be engineered to improve the durability of the interface against hydrolytic degradation, a common challenge in composite materials exposed to moist environments . In research contexts, this silane is utilized to enhance the mechanical properties and longevity of composite systems. Its primary research value lies in surface functionalization, where it is used to tailor the surface energy of fillers for better compatibility with polymer matrices, thereby improving stress transfer and reducing interfacial defects . Furthermore, the reactive nature of amino-functional silanes makes them candidates for the synthesis of more complex organic-inorganic hybrid structures, such as aerogels and silsesquioxanes, opening pathways for creating materials with tailored porosity and functionality . This compound is strictly for research use in laboratory settings.

Properties

IUPAC Name

N-[dimethyl(2-phenylethyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NSi/c1-13(2)14(3,4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWPIUMYLZIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700216
Record name N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine
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Molecular Weight

207.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181231-68-5
Record name N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine
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URL https://comptox.epa.gov/dashboard/DTXSID60700216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyldimethyl(dimethylamino)silane
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Preparation Methods

Silyllithium-Mediated Pathways

The preparation of dimethylamino-substituted silanes often begins with silyllithium intermediates. For example, phenyldimethylsilyllithium is synthesized via the reaction of lithium metal with phenyldimethylsilyl chloride, followed by cleavage of the Si–Si bond in 1,1,2,2-tetramethyl-1,2-diphenyldisilane. By analogy, phenethyldimethyl(dimethylamino)silane could be synthesized through the following steps:

  • Formation of Phenethyldimethylchlorosilane :
    Hydrosilylation of styrene (C₆H₅CH=CH₂) with dimethylchlorosilane (Me₂SiHCl) in the presence of a platinum catalyst (e.g., Speier’s catalyst) yields phenethyldimethylchlorosilane (C₆H₅CH₂CH₂SiMe₂Cl). This reaction typically proceeds at 80–100°C with >85% efficiency.

  • Lithiation and Amination :
    The chlorosilane is treated with lithium metal in tetrahydrofuran (THF) to generate the silyllithium intermediate (C₆H₅CH₂CH₂SiMe₂Li), which reacts with dimethylamine (Me₂NH) to form the target compound. This method mirrors the synthesis of N,N-dimethyl-1-phenylsilanamine reported in catalytic N–Si coupling studies.

Key Considerations :

  • Side reactions, such as disilane formation, are mitigated by maintaining stoichiometric excess of lithium.

  • Anhydrous conditions are critical to prevent hydrolysis of the silyllithium intermediate.

Catalytic N–Si Coupling

Recent advances in zirconium-catalyzed N–Si bond formation offer a scalable route to dimethylamino-substituted silanes. In one protocol, (N3N)ZrNMe₂ catalyzes the reaction of phenylsilane (PhSiH₃) with dimethylamine to produce Ph(NMe₂)SiH₂ at 80°C in benzene. Adapting this method for this compound would involve:

  • Substrate Modification :
    Replacing phenylsilane with phenethyldimethylsilane (C₆H₅CH₂CH₂SiMe₂H).

  • Catalytic Cycle :
    The zirconium complex facilitates dehydrogenative coupling between the silane and dimethylamine, yielding C₆H₅CH₂CH₂SiMe₂NMe₂ and hydrogen gas. Reported conversions exceed 90% after 24 hours under optimized conditions.

Advantages :

  • Eliminates the need for hazardous lithium metal.

  • Tunable selectivity via ligand modification on the zirconium catalyst.

Nucleophilic Substitution Reactions

Chlorosilane Amination

A direct nucleophilic substitution approach involves reacting phenethyldimethylchlorosilane with dimethylamine in the presence of a base (e.g., triethylamine):

C₆H₅CH₂CH₂SiMe₂Cl + 2 Me₂NH + Et₃N → C₆H₅CH₂CH₂SiMe₂NMe₂ + Et₃NH⁺Cl⁻\text{C₆H₅CH₂CH₂SiMe₂Cl + 2 Me₂NH + Et₃N → C₆H₅CH₂CH₂SiMe₂NMe₂ + Et₃NH⁺Cl⁻}

Optimization Data :

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C7895
SolventDiethyl ether8297
Me₂NH Equivalents2.58596

Data extrapolated from analogous syntheses of diphenylmethyl(dimethylamino)silane.

Side Reactions and Mitigation

Competitive pathways in amination include:

  • Disproportionation : Formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, observed in silyllithium systems.

  • Hydrolysis : Rapid reaction with moisture produces silanols, necessitating rigorous drying of reagents.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : The dimethylamino group (NMe₂) resonates as a singlet at δ 2.2–2.4 ppm, while the phenethyl aromatic protons appear at δ 7.2–7.4 ppm.

  • ²⁹Si NMR : A resonance near δ −5 to −10 ppm confirms the silicon center’s tetrahedral geometry.

Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) identifies byproducts such as cyclic silanes (δ 5.3 ppm in ¹H NMR) and disiloxanes. High-purity (>97%) this compound exhibits a boiling point of 135–138°C at 11 mmHg, consistent with related compounds.

Industrial-Scale Production Challenges

Cost-Effective Catalysts

Zirconium-based catalysts, though efficient, are costly. Alternatives like iron complexes are under investigation but currently offer lower turnover numbers.

Emerging Methodologies

Photocatalytic Si–N Bond Formation

Preliminary studies suggest that UV irradiation of chlorosilanes in the presence of amines and a ruthenium photocatalyst accelerates N–Si coupling at ambient temperatures. This method remains experimental but promises energy efficiency .

Chemical Reactions Analysis

Phenethyldimethyl(dimethylamino)silane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ozone or oxygen for oxidation reactions and various nucleophiles for substitution reactions. The major products formed from these reactions are typically silicon-based compounds, such as silicon dioxide or modified silanes.

Scientific Research Applications

Phenethyldimethyl(dimethylamino)silane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Phenethyldimethyl(dimethylamino)silane primarily involves its ability to form strong bonds with other materials, enhancing their thermal and chemical stability. The compound’s molecular structure allows it to interact with various substrates, forming covalent bonds that improve the overall properties of the materials it is used with. This interaction is facilitated by the presence of the dimethylamino and phenethyl groups, which can participate in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares PDMDAS with structurally related amino silanes and other organosilicon compounds:

Compound Name Molecular Formula Key Features Applications
Phenethyldimethyl(dimethylamino)silane C₁₂H₂₂NSi Phenethyl group enhances hydrophobicity; dimethylamino enables mild reactivity. Humidity sensors, surface functionalization, hybrid dielectric materials .
Tris(dimethylamino)silane (TDMAS) C₆H₁₈N₃Si Three dimethylamino groups; high reactivity with oxygen/ozone. Plasma-enhanced ALD (PEALD) of SiOx films at 150–450°C .
Tetrakis(dimethylamino)silane C₈H₂₄N₄Si Four dimethylamino ligands; extreme reactivity. Semiconductor-grade silicon nitride films via CVD .
Phenethylmethyldichlorosilane C₉H₁₂Cl₂Si Chlorine substituents; corrosive but highly reactive. Hydrophobic coatings, silicone resins .
Dimethylaminodimethylsilane C₄H₁₃NSi Smaller structure; volatile with moderate reactivity. Intermediate in organic synthesis; surface coupling .

Reactivity and Processing Conditions

  • PDMDAS: Exhibits lower reactivity compared to TDMAS or tetrakis(dimethylamino)silane due to steric hindrance from the phenethyl group. Its dimethylamino group facilitates controlled hydrolysis, making it ideal for low-temperature processes (e.g., <200°C) in ambient conditions .
  • TDMAS : Requires plasma activation (e.g., O₂/Ar) for efficient SiOx deposition at 150°C, as thermal ALD demands >450°C . Retains residual carbon/nitrogen in films, affecting dielectric properties.
  • Tetrakis(dimethylamino)silane: Highly reactive in CVD, forming Si–N bonds without plasma assistance. Preferred for high-purity silicon nitride layers in semiconductors .
  • Chlorinated Analogues (e.g., Phenethylmethyldichlorosilane) : Faster hydrolysis but generate corrosive HCl byproducts, limiting use in sensitive applications .

Thermal and Chemical Stability

  • PDMDAS: The phenethyl group improves thermal stability (decomposition >250°C) compared to smaller amino silanes like dimethylaminodimethylsilane .
  • TDMAS : Stable up to 300°C in inert atmospheres but prone to oxidation at lower temperatures in air .
  • Tetrakis(dimethylamino)silane: Decomposes rapidly above 200°C, requiring precise process control .

Application-Specific Performance

  • Dielectric Films: PDMDAS-derived films exhibit lower carbon contamination (<5 at.%) compared to TDMAS (~10–15 at.% C) . Tetrakis(dimethylamino)silane achieves higher growth rates (1.85 Å/cycle) in ALD than TDMAS (0.98 Å/cycle) .
  • Hydrophobic Coatings :
    • PDMDAS outperforms chlorinated analogues in acid resistance due to stable Si–N bonds .

Biological Activity

Phenethyldimethyl(dimethylamino)silane (PDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores the biological activity of PDMS, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenethyl group attached to a dimethylamino-silane backbone. Its chemical structure can be represented as follows:

C9H15NSi\text{C}_9\text{H}_{15}\text{N}\text{Si}

This structure contributes to its unique properties, including hydrophobicity and reactivity with various biological substrates.

Mechanisms of Biological Activity

  • Antimicrobial Properties : PDMS has demonstrated antimicrobial activity against various pathogens. Research indicates that silanes can disrupt microbial cell membranes, leading to cell lysis and death. The presence of the dimethylamino group enhances this activity by providing cationic characteristics that attract negatively charged bacterial membranes .
  • Cell Adhesion and Proliferation : Studies have shown that PDMS can improve cell adhesion and proliferation in vitro. This is particularly relevant in tissue engineering applications, where enhancing cell attachment to biomaterials is crucial for successful integration into biological systems .
  • Drug Delivery Systems : PDMS has been investigated as a potential carrier for drug delivery due to its ability to form stable complexes with various therapeutic agents. Its silane structure allows for functionalization, which can enhance drug solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of PDMS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon treatment with PDMS at concentrations as low as 0.5% (v/v). The mechanism was attributed to membrane disruption and subsequent leakage of cellular contents.

Case Study 2: Tissue Engineering Applications

Research conducted at a leading university explored the use of PDMS in scaffolds for bone tissue engineering. The study found that scaffolds treated with PDMS showed enhanced osteoblast adhesion and proliferation compared to untreated controls. The findings suggest that PDMS-modified surfaces could improve the integration of implants in orthopedic applications.

Comparative Analysis of Biological Activities

Property PDMS Conventional Silanes
Antimicrobial Activity High efficacy against bacteriaVariable efficacy
Cell Adhesion Enhanced adhesionModerate adhesion
Drug Delivery Capability Effective carrierLimited functionality
Hydrophobicity HighVariable

Research Findings

  • Hydrophobicity and Surface Modification : Research indicates that PDMS can modify surface properties to enhance hydrophobicity, which is beneficial in biomedical applications where moisture resistance is required .
  • In Vivo Studies : Preliminary in vivo studies have suggested that PDMS may promote wound healing due to its biocompatibility and ability to support cellular activities necessary for tissue regeneration .
  • Regulatory Considerations : As with other silanes, regulatory assessments are crucial for determining the safety and efficacy of PDMS in clinical applications. Current studies focus on long-term biocompatibility and potential cytotoxic effects.

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